Insulin Glargine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

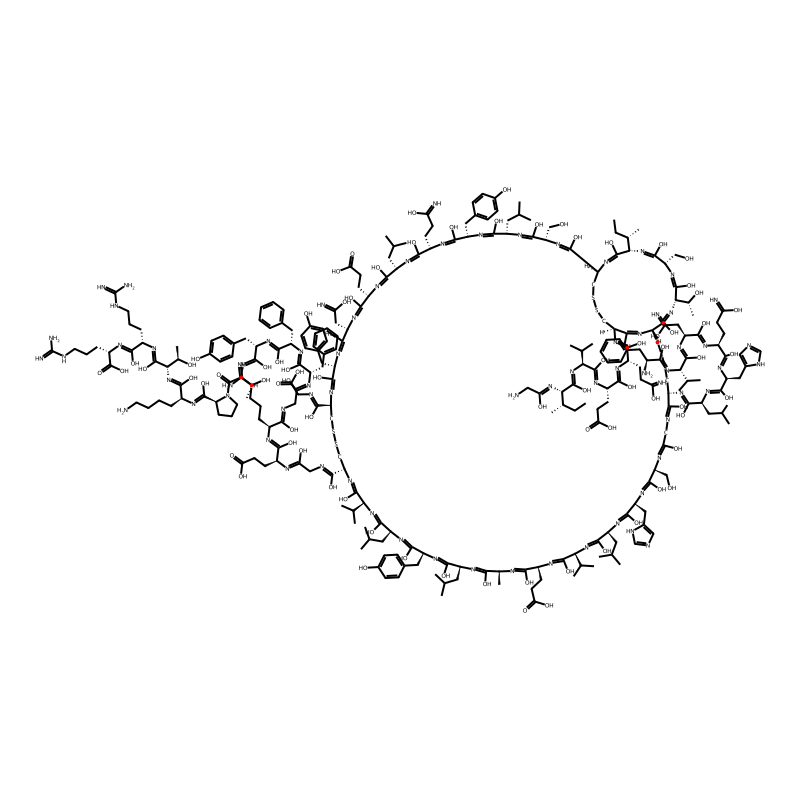

Insulin glargine is a long-acting synthetic analog of human insulin, primarily used to manage blood glucose levels in individuals with Type 1 and Type 2 diabetes. Unlike regular insulin, which has a rapid onset and short duration of action, insulin glargine provides a steady release of insulin over a 24-hour period, mimicking the body's natural basal insulin secretion. This compound is characterized by specific modifications in its amino acid sequence: an asparagine residue at position A21 of the A-chain is replaced with glycine, and two arginine residues are added to the C-terminus of the B-chain (positions B31 and B32). These modifications enhance its stability and solubility at acidic pH (pH 4), while causing it to precipitate at physiological pH (pH 7.4), leading to a slow release profile post-injection .

Insulin glargine binds to insulin receptors on liver and fat cells, mimicking the action of natural human insulin. This stimulates glucose uptake from the bloodstream into these tissues, thereby lowering blood sugar levels. The slow and sustained release from the injection site allows for a consistent basal insulin level throughout the day [].

- General Safety: Insulin glargine is generally well-tolerated; however, hypoglycemia (low blood sugar) is the most common side effect.

- Specific Hazards:

- Allergic reactions can occur, although rare.

- Lipohypertrophy (fatty lumps) can develop at injection sites with prolonged use.

Glycemic Control and Efficacy

- Compared to Traditional Basal Insulins: Studies have demonstrated that insulin glargine offers similar or better glycemic control compared to neutral protamine Hagedorn (NPH) insulin, a previously used basal insulin. This translates to a reduction in blood sugar levels [National Institutes of Health (.gov)].

- Long-Term Efficacy: Research shows sustained glycemic control with insulin glargine for up to 39 months in adults and children with type 1 and type 2 diabetes [National Institutes of Health (.gov)].

Reduced Hypoglycemia

- Lower Hypoglycemia Rates: A significant advantage of insulin glargine is its reduced risk of hypoglycemia (low blood sugar) compared to traditional basal insulins. This is attributed to its consistent, peakless concentration profile throughout the day [National Center for Biotechnology Information (.gov)].

- Improved Nocturnal Control: Research indicates that insulin glargine offers better control of nighttime blood sugar levels, leading to fewer hypoglycemic episodes during sleep [National Center for Biotechnology Information (.gov)].

Convenience and Patient Satisfaction

- Once-Daily Dosing: Compared to traditional basal insulins requiring multiple injections, insulin glargine's once-daily dosing regimen improves treatment adherence and patient satisfaction [National Center for Biotechnology Information (.gov)].

- Clear Solution: Unlike NPH insulin, insulin glargine is a clear solution, eliminating the need for resuspension before injection, further enhancing convenience [Biocon].

The primary chemical reaction involving insulin glargine occurs upon injection into the subcutaneous tissue. The acidic solution of insulin glargine is neutralized, resulting in the formation of microprecipitates. This precipitation process is crucial as it allows for the gradual release of insulin glargine into the bloodstream over an extended period, thereby maintaining stable blood glucose levels without pronounced peaks .

Upon entering circulation, insulin glargine is metabolized in the liver into two active metabolites: 21a-Gly-human insulin (M1) and 21a-Gly-des-30b-threonine insulin (M2). These metabolites exhibit similar biological activity to that of human insulin, with M1 being the predominant form .

Insulin glargine functions primarily through its interaction with the insulin receptor, a tyrosine kinase receptor found on various tissues including skeletal muscle, adipose tissue, and liver. Upon binding to the receptor, it triggers autophosphorylation of the receptor's beta subunits, leading to a cascade of intracellular signaling pathways that facilitate glucose uptake and metabolism. Specifically, it activates phosphatidylinositol-4,5-bisphosphate 3-kinase and protein kinase B (Akt), which in turn regulate glucose transporter type 4 (GLUT4) translocation to the cell membrane . Insulin glargine also plays a role in inhibiting hepatic glucose production and promoting lipid synthesis .

Insulin glargine is produced using recombinant DNA technology. The process typically involves inserting the gene encoding for insulin glargine into a non-pathogenic strain of Escherichia coli (K12). The bacteria are cultured under controlled conditions to produce the insulin analog, which is then harvested, purified, and formulated into injectable solutions . This method allows for large-scale production while ensuring consistency and safety.

Insulin glargine is primarily indicated for:

- Type 1 Diabetes: It provides basal insulin coverage necessary for individuals who do not produce any insulin.

- Type 2 Diabetes: It is used in conjunction with other antidiabetic medications when glycemic control cannot be achieved through oral medications alone.

It is administered via subcutaneous injection once daily, typically at the same time each day to maintain stable blood glucose levels .

Insulin glargine can interact with various substances that may alter its effectiveness or increase the risk of hypoglycemia. Some notable interactions include:

- Enhancers of Hypoglycemia: Oral antidiabetic agents, angiotensin-converting enzyme inhibitors, fibrates, and certain antidepressants can potentiate the blood-glucose-lowering effects of insulin glargine.

- Reducers of Hypoglycemia: Corticosteroids, diuretics, glucagon, and hormonal contraceptives may diminish its effectiveness by raising blood glucose levels .

Understanding these interactions is crucial for optimizing treatment regimens for diabetic patients.

Several other long-acting insulins exist that share similarities with insulin glargine. Below is a comparison highlighting its uniqueness:

| Compound Name | Unique Features | Duration of Action | Administration Frequency |

|---|---|---|---|

| Insulin Glargine | Forms microprecipitates at physiological pH; stable at acidic pH | ~24 hours | Once daily |

| Insulin Detemir | Binds to albumin; provides a more predictable pharmacokinetic profile | ~18-24 hours | Once or twice daily |

| Insulin Degludec | Ultra-long acting; forms multi-hexamers in subcutaneous tissue | >42 hours | Once daily |

| NPH Insulin | Intermediate-acting; less predictable due to variable absorption | ~10-16 hours | Twice daily |

Insulin glargine's unique mechanism of forming microprecipitates allows for a smoother release profile compared to other long-acting insulins like NPH, which can have pronounced peaks and troughs in blood glucose control .

Insulin glargine demonstrates distinctive binding characteristics to the insulin receptor that form the foundation of its therapeutic activity. The compound exhibits an approximately two-fold lower affinity for the insulin receptor compared to human insulin, with binding studies showing insulin glargine retains approximately 86% of human insulin's receptor binding capacity [1]. This reduced affinity is accompanied by similar association rates but a notably two-fold faster dissociation rate from the receptor compared to human insulin [2].

The binding kinetics of insulin glargine to both insulin receptor isoforms have been extensively characterized through competitive binding assays. For insulin receptor isoform A, insulin glargine demonstrates IC₅₀ values ranging from 0.7 to 1.2 nanomolar, while for insulin receptor isoform B, the IC₅₀ values range from 0.8 to 1.3 nanomolar [3]. These values indicate no significant preferential binding between the two receptor isoforms, consistent with human insulin's binding profile [1].

Tyrosine Kinase Activation and Downstream Signaling

Upon binding to the insulin receptor, insulin glargine initiates the classical insulin signaling cascade through activation of the receptor's intrinsic tyrosine kinase activity. The binding of insulin glargine to the extracellular alpha subunits of the heterotetrameric insulin receptor stimulates autophosphorylation of three tyrosine residues in the activation loop of the kinase domain within the cytoplasmic portion of the beta subunits [4]. This autophosphorylation renders the receptor tyrosine kinase fully active and capable of phosphorylating downstream substrates [5].

The activated insulin receptor subsequently phosphorylates numerous intracellular substrates, including insulin receptor substrate proteins (insulin receptor substrate-1 and insulin receptor substrate-2), cellular Cbl protein, adapter protein with pleckstrin homology and Src homology 2 domains, Src homology 2 domain containing transforming protein, and growth factor receptor-bound protein 2-associated binding protein 1 [4]. These phosphorylated proteins serve as docking sites for downstream signaling molecules, leading to activation of critical pathways including phosphatidylinositol 3-kinase and protein kinase B (also known as Akt) [4].

Protein kinase B regulates the activity of glucose transporter 4 and protein kinase C, both of which play essential roles in glucose metabolism and insulin's metabolic effects [4]. In experimental studies using rat models, insulin glargine treatment resulted in phosphorylation levels of the insulin receptor, protein kinase B, and extracellular signal-regulated kinase 1/2 that were comparable to human insulin, though with delayed onset and prolonged duration [6] [7]. The peak phosphorylation of protein kinase B reached similar levels to human insulin but occurred 15 minutes later, maintaining elevated levels for extended periods [7].

Comparison with Human Insulin Receptor Affinity

Direct comparative studies reveal that insulin glargine's receptor binding characteristics differ quantitatively but not qualitatively from human insulin. While maintaining similar maximal responsiveness, insulin glargine demonstrates approximately 50% relative in vitro potency compared to human insulin in metabolic studies [2]. This difference reflects the structural modifications introduced in insulin glargine, particularly the replacement of asparagine at position A21 with glycine and the addition of two arginine residues at the C-terminus of the B-chain [8].

The reduced binding affinity does not compromise insulin glargine's ability to function as a full agonist of the insulin receptor. In vitro metabolic studies consistently demonstrate that insulin glargine produces identical maximal responses to human insulin, with differences observed only in potency rather than efficacy [2]. The binding affinity of insulin glargine's major metabolites M1 and M2 to the insulin receptor correlates well with their corresponding autophosphorylation and metabolic activities, with M1 retaining 78% of human insulin's receptor binding capacity [1].

Delayed Absorption via Subcutaneous Microprecipitate Formation

The unique pharmacokinetic profile of insulin glargine results from its engineered precipitation characteristics following subcutaneous injection. Insulin glargine is formulated as a clear, acidic solution with a pH of approximately 4.0, at which it remains completely soluble [8] [9]. Upon subcutaneous injection, the acidic solution encounters the physiological pH of approximately 7.4 in the subcutaneous tissue, leading to neutralization and subsequent formation of amorphous microprecipitates [8] [10].

These microprecipitates serve as a subcutaneous depot from which small amounts of insulin glargine are continuously and slowly released over an extended period [9]. The precipitation mechanism is facilitated by the structural modifications that shifted insulin glargine's isoelectric point from 5.4 to 6.7, making the molecule less soluble at physiological pH while maintaining complete solubility under acidic conditions [11]. The addition of zinc at a concentration of 30 micrograms per milliliter further stabilizes the microprecipitates and extends the duration of insulin release [12].

Radiotracer studies comparing insulin glargine absorption with neutral protamine Hagedorn insulin demonstrate significantly slower absorption kinetics for insulin glargine. The time required for 75% of administered radioactivity to disappear from the injection site (T₇₅%) was 8.8 to 11.0 hours for insulin glargine formulations compared to 3.2 hours for neutral protamine Hagedorn insulin [13]. At 24 hours post-injection, residual radioactivity at the injection site remained significantly higher with insulin glargine (43.8 to 52.2%) compared to neutral protamine Hagedorn insulin (21.9%) [13].

The absorption characteristics of insulin glargine show minimal variation between different subcutaneous injection sites. Studies examining absorption from abdominal, deltoid, and thigh injection sites found no significant differences in absorption rates, with T₇₅% values of 11.9, 15.3, and 13.2 hours respectively [13]. This consistency across injection sites contributes to the predictable pharmacodynamic profile of insulin glargine in clinical use.

Basal Glucose-Lowering Activity Over 24-Hour Period

Insulin glargine provides sustained glucose-lowering activity over a 24-hour period with a relatively constant concentration-time profile lacking pronounced peaks [8] [9]. Euglycemic clamp studies in patients with type 1 diabetes demonstrate that insulin glargine exhibits a smooth, peakless effect profile with prolonged duration compared to neutral protamine Hagedorn insulin [9]. The median time between injection and end of pharmacological effect was 24 hours for insulin glargine compared to 14.5 hours for neutral protamine Hagedorn insulin [9].

The glucose-lowering mechanism of insulin glargine operates primarily through suppression of endogenous glucose production rather than enhancement of peripheral glucose disposal [14]. Dose-response studies using the euglycemic clamp technique demonstrate that insulin glargine at doses ranging from 0.5 to 2.0 units per kilogram exhibits a relatively hepatospecific action, with greater suppression of endogenous glucose production compared to minimal effects on glucose disposal [14]. This hepatospecific action reflects the physiological role of basal insulin and contributes to insulin glargine's effectiveness as a basal insulin replacement.

The 24-hour glucose-lowering activity of insulin glargine shows dose-dependent characteristics while maintaining its peakless profile. Single subcutaneous injections at doses of 0.5 units per kilogram or higher can reduce glucose, nonesterified fatty acid, and ketone body levels for 24 hours in patients with type 2 diabetes [14]. The maximal glucose infusion rates required to maintain euglycemia during clamp studies were modest, ranging from 2.8 to 9.4 micromoles per kilogram per minute for doses from 0.5 to 2.0 units per kilogram respectively, with no discernible peak activity [14].

The time-action profile of insulin glargine can vary depending on the timing of administration, though overall 24-hour activity remains comparable. Studies comparing morning versus evening administration show that while total 24-hour glucose infusion requirements are similar, the distribution of activity differs between time periods [15]. Morning administration results in greater activity during the first 12 hours, while evening administration demonstrates higher potency during the second 12-hour period [15]. This temporal redistribution of activity reflects the interaction between insulin glargine's absorption kinetics and circadian variations in insulin sensitivity.

Purity

Quantity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Drug Indication

FDA Label

Treatment of diabetes mellitus in adults, adolescents and children aged 2 years and above.

Treatment of diabetes mellitus in adults, adolescents and children from the age of 6 years. ,

Treatment of diabetes mellitus in adults, adolescents and children aged two years and above

Treatment of diabetes mellitus in adults, adolescents and children aged 2 years and above. ,

Treatment of type I diabetes mellitus, Treatment of type II diabetes mellitus

Mechanism of Action

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

FDA Medication Guides

Insulin Glargine; Lixisenatide

SOLUTION;SUBCUTANEOUS

SANOFI-AVENTIS US

07/28/2021

Use Classification

Human Drugs -> EU pediatric investigation plans